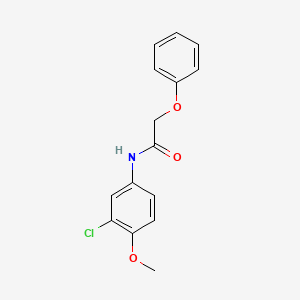
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the family of phenoxyacetamides. It is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide acts as an irreversible antagonist of alpha-1 adrenergic receptors. It binds irreversibly to the receptor, preventing the binding of norepinephrine and other agonists. This results in the inhibition of the sympathetic nervous system, leading to decreased blood pressure and other related effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide has various biochemical and physiological effects. It causes a decrease in blood pressure by inhibiting the sympathetic nervous system. It also causes dilation of blood vessels and relaxation of smooth muscles, leading to increased blood flow and decreased resistance. Additionally, it can cause urinary retention and other related effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide has various advantages and limitations for lab experiments. It is a potent and irreversible antagonist of alpha-1 adrenergic receptors, making it a useful tool for studying the sympathetic nervous system. However, its irreversible binding to the receptor can make it difficult to reverse its effects in vivo. Additionally, it has a short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration in vivo.
Direcciones Futuras
There are numerous future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide. One potential direction is the development of more specific and reversible alpha-1 adrenergic receptor antagonists. Additionally, further studies can be conducted on the effects of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide on other physiological systems, such as the respiratory and digestive systems. Finally, the use of N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide in combination with other drugs and therapies can be explored to enhance its therapeutic effects.
Conclusion:
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is a unique chemical compound that has various applications in scientific research. Its mechanism of action as an irreversible antagonist of alpha-1 adrenergic receptors makes it a useful tool for studying the sympathetic nervous system. While it has advantages and limitations for lab experiments, there are numerous future directions for the study of this compound. Further research in this area can lead to the development of new therapies and treatments for various conditions related to the sympathetic nervous system.
Métodos De Síntesis
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in the presence of a base, followed by reaction with phenol in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide is widely used in scientific research for its unique properties and mechanism of action. It is used as a non-specific irreversible antagonist of alpha-adrenergic receptors, specifically alpha-1 receptors. It is also used as a tool in various studies related to hypertension, urinary retention, and other related conditions.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(9-13(14)16)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSDQIGZRXNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)